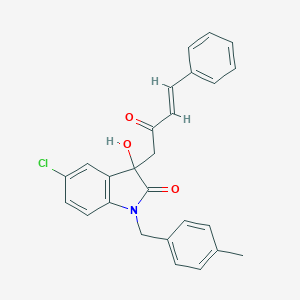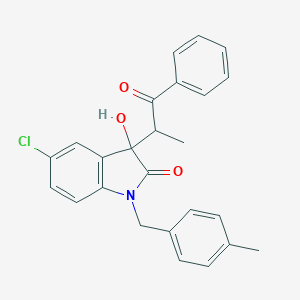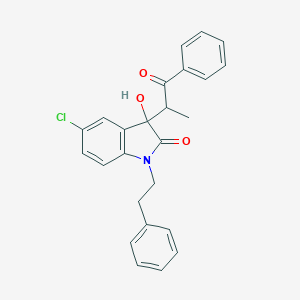![molecular formula C18H20N4O2 B272199 N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B272199.png)
N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biomedicine. The compound is a triazole derivative that has been synthesized using a specific method that involves the reaction of various chemical reagents.
Applications De Recherche Scientifique
N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine has potential applications in various areas of biomedicine. It has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. The compound has also been investigated for its potential use as an antifungal agent, as it has been shown to inhibit the growth of certain fungal species. Additionally, N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
Mécanisme D'action
The exact mechanism of action of N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed to exert its anti-tumor and antifungal effects through the inhibition of specific enzymes involved in cell growth and division. The compound has also been shown to bind to amyloid-beta plaques in the brain, suggesting a potential role in the diagnosis and treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells and certain fungal species. Additionally, the compound has been shown to bind to amyloid-beta plaques in the brain, suggesting a potential role in the diagnosis and treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine is its potential applications in various areas of biomedicine. The compound has been shown to have anti-tumor and antifungal activity, making it a promising candidate for cancer therapy and the treatment of fungal infections. Additionally, the compound has been investigated for its potential use as a diagnostic tool for Alzheimer's disease. However, one of the limitations of N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are several potential future directions for research on N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine. One area of interest is the development of more efficient and cost-effective synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine and its potential applications in various areas of biomedicine. Finally, there is a need to investigate the potential side effects and toxicity of the compound in order to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine involves a multi-step process that requires the use of various chemical reagents. The first step involves the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with hydrazine hydrate to form 4-(benzyloxy)-3-ethoxybenzylidenehydrazine. This intermediate compound is then reacted with 1,2,4-triazole-4-amine to form N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine. The synthesis method has been optimized to increase the yield and purity of the final product.
Propriétés
Nom du produit |
N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine |
|---|---|
Formule moléculaire |
C18H20N4O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4O2/c1-2-23-18-10-16(11-21-22-13-19-20-14-22)8-9-17(18)24-12-15-6-4-3-5-7-15/h3-10,13-14,21H,2,11-12H2,1H3 |
Clé InChI |
HEJAGIUTJJNVBS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNN2C=NN=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNN2C=NN=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272116.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272117.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272118.png)


![5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272121.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272122.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272125.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272129.png)
![5-chloro-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272131.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272133.png)
